2-(4,6-Dichloropyrimidin-2-YL)ethan-1-amine
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Overview
Description
2-(4,6-Dichloropyrimidin-2-YL)ethan-1-amine is a chemical compound with the molecular formula C6H7Cl2N3 and a molecular weight of 192.05 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an ethanamine group at position 2. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloropyrimidin-2-YL)ethan-1-amine typically involves the reaction of 4,6-dichloropyrimidine with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atoms by the ethanamine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloropyrimidin-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines .
Scientific Research Applications
2-(4,6-Dichloropyrimidin-2-YL)ethan-1-amine is used in several scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloropyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: This compound is structurally similar but lacks the ethanamine group.
2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine: This compound has methyl groups instead of chlorine atoms on the pyrimidine ring.
Uniqueness
2-(4,6-Dichloropyrimidin-2-YL)ethan-1-amine is unique due to the presence of both chlorine atoms and an ethanamine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H7Cl2N3 |
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Molecular Weight |
192.04 g/mol |
IUPAC Name |
2-(4,6-dichloropyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C6H7Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9/h3H,1-2,9H2 |
InChI Key |
XSIBOGLPRMNAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CCN)Cl |
Origin of Product |
United States |
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